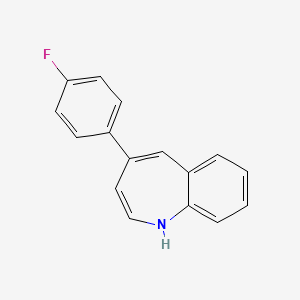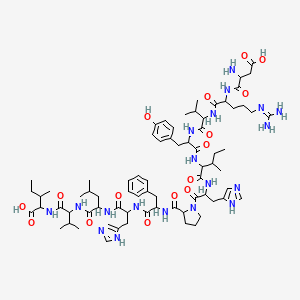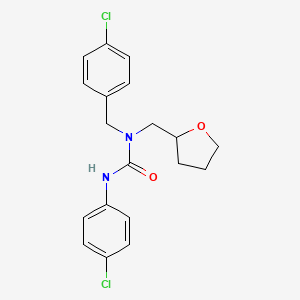
1H-1-Benzazepine, 4-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine, 4-(4-fluorophenyl)-, also known by its systematic name 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine , is a chemical compound with the molecular formula C₁₆H₁₅F₂N. It falls within the class of heterocyclic compounds and is structurally related to benzazepines. The compound’s molecular weight is approximately 259.29 g/mol .
Méthodes De Préparation
The synthetic routes for 1H-1-Benzazepine, 4-(4-fluorophenyl)- can vary, but one common method involves the following steps:
Starting Material: Begin with a suitable precursor or starting material.
Fluorination: Introduce the fluorine atom at the desired position using appropriate reagents.
Cyclization: Form the benzazepine ring through cyclization reactions.
Substituent Introduction: Introduce the 4-(4-fluorophenyl) substituent.
Tetrahydro Derivative Formation: Obtain the tetrahydro-1H-1-benzazepine structure.
Industrial production methods may involve modifications or optimizations of these steps, but the core principles remain consistent.
Analyse Des Réactions Chimiques
1H-1-Benzazepine, 4-(4-fluorophenyl)- can undergo various reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter the compound’s structure.
Substitution: Substituting functional groups on the benzazepine ring. Common reagents and conditions depend on the specific reaction type and desired outcome. Major products formed from these reactions include derivatives with altered functional groups.
Applications De Recherche Scientifique
This compound finds applications in several scientific fields:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other biologically active compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mécanisme D'action
The precise mechanism by which 1H-1-Benzazepine, 4-(4-fluorophenyl)- exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 1H-1-Benzazepine, 4-(4-fluorophenyl)- is unique in its fluorine substitution pattern, similar compounds include other benzazepines and related heterocycles. Further exploration of its distinct features can provide valuable insights.
Remember that this compound’s applications and properties may evolve as research progresses.
Propriétés
Numéro CAS |
1030422-02-6 |
|---|---|
Formule moléculaire |
C16H12FN |
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-1H-1-benzazepine |
InChI |
InChI=1S/C16H12FN/c17-15-7-5-12(6-8-15)13-9-10-18-16-4-2-1-3-14(16)11-13/h1-11,18H |
Clé InChI |
OKAZJIMTDYEQMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=CN2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)

![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)

![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)

